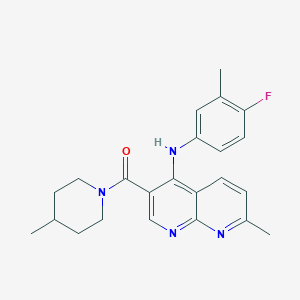![molecular formula C15H14N2O2S2 B2972704 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034547-40-3](/img/structure/B2972704.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoxazole, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a bithiophene moiety, which consists of two thiophene rings connected by a single bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bithiophene compounds are often synthesized through palladium-catalyzed cross-coupling reactions . Isoxazole derivatives can be synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the isoxazole and bithiophene moieties. Bithiophenes can undergo electrophilic aromatic substitution, and isoxazoles can participate in various reactions such as ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bithiophenes generally have good thermal stability and are insoluble in water . Isoxazoles are typically crystalline solids .科学的研究の応用
Electropolymerization Studies
N-Ethylcarbazole (NECZ) or carbazole (CZ) and bithiophene (BT), which are structurally related to N-(2-([2,3'-bithiophene]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide, have been used in electropolymerization studies. These compounds form electrodeposited polymer and copolymer films on platinum electrodes, showing potential in materials science for developing conductive polymers. The study highlights the influence of monomer proportions on the electrochemical behaviors of the composite films, indicating potential applications in electrochemical sensors and electronic devices (Kham, Sadki, & Chevrot, 2004).
Anticancer Research
Compounds structurally similar to N-(2-([2,3'-bithiophene]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide have shown significant potential in anticancer research. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar molecular backbone, have been synthesized and evaluated against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, indicating the potential of such molecular structures in developing new anticancer drugs (Ravinaik et al., 2021).
Directed C-H Bond Activation
The use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, closely related to the molecular structure of interest, has been explored in directed C-H bond activation. This approach demonstrates the potential of these compounds in facilitating selective and efficient functionalization of molecules, which is a crucial aspect of organic synthesis and pharmaceutical development (Pasunooti et al., 2015).
Synthesis of Novel Derivatives
Research into the synthesis of new chemical derivatives using 3-methylisoxazole-5-carboxamides and related structures has been conducted. These studies focus on developing novel compounds with potential applications in pharmaceuticals and materials science, indicating the versatility of such molecular frameworks in synthetic chemistry (Martins et al., 2002).
作用機序
将来の方向性
特性
IUPAC Name |
5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-13(8-17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHXKVUYXHJRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
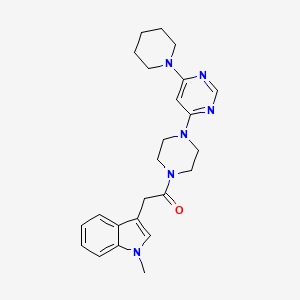
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)


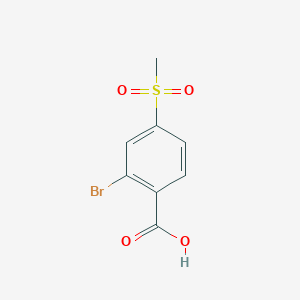
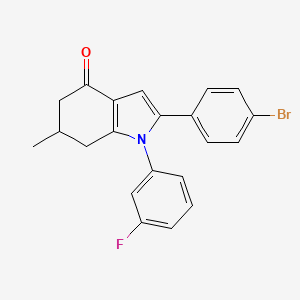
![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
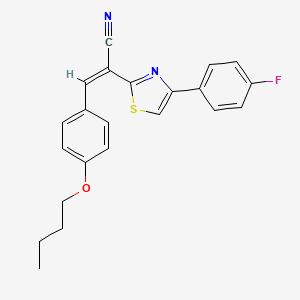
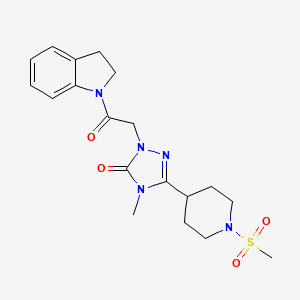
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)
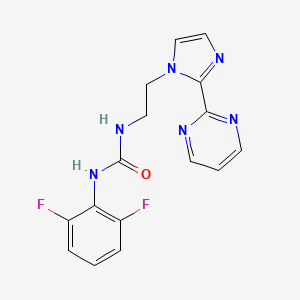
![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)
